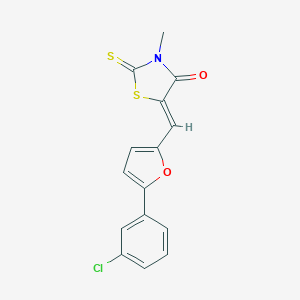![molecular formula C21H25N3O2 B240368 N-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-2-methylbenzamide](/img/structure/B240368.png)
N-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-2-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-2-methylbenzamide, commonly known as CX-4945, is a small molecule inhibitor that targets protein kinase CK2. CK2 is a protein kinase that plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. CX-4945 has been extensively studied for its potential applications in cancer treatment and other diseases.
Wirkmechanismus
CX-4945 targets protein kinase CK2, which is overexpressed in various cancers and plays a crucial role in cancer cell survival and proliferation. CX-4945 inhibits CK2 by binding to its ATP-binding site, preventing the phosphorylation of downstream targets. This leads to the inhibition of various cellular processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
CX-4945 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. CX-4945 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, CX-4945 has been shown to have anti-inflammatory effects and to inhibit viral replication.
Vorteile Und Einschränkungen Für Laborexperimente
CX-4945 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified. It has a high affinity for CK2, making it a potent inhibitor. CX-4945 has also been shown to have low toxicity and good bioavailability. However, CX-4945 has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with. CX-4945 also has a short half-life, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the study of CX-4945. One direction is to study its potential applications in combination with other cancer therapies, such as immunotherapy. Another direction is to study its potential applications in other diseases, such as neurodegenerative diseases and viral infections. Additionally, there is a need for further research on the pharmacokinetics and pharmacodynamics of CX-4945, as well as its potential side effects and toxicity.
Synthesemethoden
CX-4945 is synthesized through a multi-step process that involves the reaction of 2-methylbenzoic acid with thionyl chloride to form 2-methylbenzoyl chloride. The resulting compound is then reacted with 4-aminobenzoic acid to form N-(4-carboxyphenyl)-2-methylbenzamide. This intermediate is then reacted with cyclohexyl isocyanide and trifluoroacetic acid to form N-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-2-methylbenzamide.
Wissenschaftliche Forschungsanwendungen
CX-4945 has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and pancreatic cancer cells. CX-4945 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, CX-4945 has been studied for its potential applications in other diseases, including neurodegenerative diseases and viral infections.
Eigenschaften
Produktname |
N-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-2-methylbenzamide |
|---|---|
Molekularformel |
C21H25N3O2 |
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
N-[4-(cyclohexylcarbamoylamino)phenyl]-2-methylbenzamide |
InChI |
InChI=1S/C21H25N3O2/c1-15-7-5-6-10-19(15)20(25)22-17-11-13-18(14-12-17)24-21(26)23-16-8-3-2-4-9-16/h5-7,10-14,16H,2-4,8-9H2,1H3,(H,22,25)(H2,23,24,26) |
InChI-Schlüssel |
NAYYVQUODFQPKV-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)NC(=O)NC3CCCCC3 |
Kanonische SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)NC(=O)NC3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 2-[({[6-amino-3,5-dicyano-4-(2-thienyl)-2-pyridinyl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B240297.png)
![2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B240298.png)

![3-Methyl-3-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}-8-[(pentyloxy)methyl]-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B240315.png)
![3-(2-Amino-1,3-thiazol-4-yl)-3-methyl-8-[(pentyloxy)methyl]-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B240316.png)
![propan-2-yl (2E)-5-(4-chlorophenyl)-2-[(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B240320.png)
![N-{(4-bromophenyl)[(3-methoxybenzoyl)amino]methyl}-3-methoxybenzamide](/img/structure/B240327.png)

![N-(2-bromophenyl)-4-oxo-4-[2-(2-thienylmethylene)hydrazino]butanamide](/img/structure/B240330.png)
![2-(4-bromo-2,6-dimethylphenoxy)-N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B240331.png)


